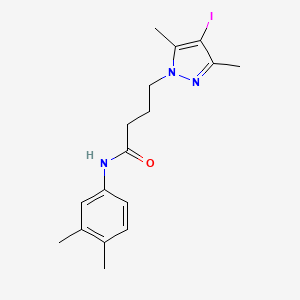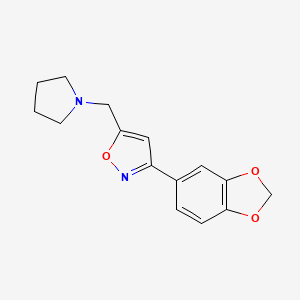![molecular formula C19H18N2O2 B4331065 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline
Übersicht
Beschreibung
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline, also known as MIAMI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIAMI belongs to the class of indoline derivatives and is synthesized through specific methods.
Wirkmechanismus
The mechanism of action of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is not fully understood, but studies have suggested that it acts by inhibiting specific signaling pathways. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. By inhibiting these pathways, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has the potential to prevent the progression of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has various biochemical and physiological effects. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which reduces inflammation. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been found to induce apoptosis in cancer cells, which inhibits their growth and proliferation. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has also been shown to increase the levels of antioxidant enzymes, which protects cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is that it is a novel compound that has not been extensively studied. This makes it a potential target for further research and development. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to have multiple potential applications, which makes it a versatile compound. However, one limitation of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is that its mechanism of action is not fully understood, which makes it difficult to design specific experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline. One direction is to study its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anti-cancer agent for various types of cancer. Additionally, further research could be done to understand its mechanism of action and to design specific experiments to study its effects. Overall, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has the potential to be a valuable compound for various applications in the future.
Wissenschaftliche Forschungsanwendungen
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to inhibit the expression of inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for treating inflammatory diseases. Studies have also shown that 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has the ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been found to have neuroprotective effects, which makes it a potential therapeutic agent for treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-16-8-6-14(7-9-16)18-12-17(23-20-18)13-21-11-10-15-4-2-3-5-19(15)21/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATBHJJVMASTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(2-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330993.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4331000.png)
![3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B4331008.png)
![3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4331016.png)
![[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B4331019.png)
![ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4331026.png)
![1-(1-adamantyl)-4-{[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B4331027.png)



![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331071.png)

![4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine](/img/structure/B4331084.png)